N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine
Overview
Description
N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine is an organic compound that features a combination of phenoxy and furylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine typically involves the reaction of 2,5-dimethylphenol with 1-bromo-2-chloropropane to form 2-(2,5-dimethylphenoxy)propane. This intermediate is then reacted with 2-furylmethylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or furylmethyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy or furylmethyl derivatives.
Scientific Research Applications
N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine
- N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-thienylmethyl)amine
- N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-pyridylmethyl)amine
Uniqueness
N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine stands out due to its unique combination of phenoxy and furylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-6-7-13(2)16(9-12)19-14(3)10-17-11-15-5-4-8-18-15/h4-9,14,17H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWECMXAXWQCTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CNCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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